molecular formula C13H9BrF2OZn B14889211 4-(2',5'-DifluorobenZyloxy)phenylZinc bromide

4-(2',5'-DifluorobenZyloxy)phenylZinc bromide

Cat. No.: B14889211
M. Wt: 364.5 g/mol
InChI Key: PURKIGKHUKRBHX-UHFFFAOYSA-M
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Description

4-(2’,5’-Difluorobenzyloxy)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Negishi coupling, due to its ability to form carbon-carbon bonds efficiently.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2’,5’-Difluorobenzyloxy)phenylzinc bromide typically involves the reaction of 4-(2’,5’-Difluorobenzyloxy)bromobenzene with zinc in the presence of a suitable catalyst in THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The resulting product is a 0.25 M solution in THF .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and consistency. The product is then purified and standardized to a 0.25 M concentration in THF for commercial use .

Chemical Reactions Analysis

Types of Reactions: 4-(2’,5’-Difluorobenzyloxy)phenylzinc bromide primarily undergoes substitution and addition reactions. It is a nucleophilic reagent that can participate in various cross-coupling reactions, including Negishi coupling .

Common Reagents and Conditions: Common reagents used with this compound include palladium or nickel catalysts, which facilitate the cross-coupling reactions. The reactions are typically carried out under an inert atmosphere at controlled temperatures to ensure optimal yields .

Major Products: The major products formed from reactions involving 4-(2’,5’-Difluorobenzyloxy)phenylzinc bromide are often complex organic molecules with new carbon-carbon bonds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Scientific Research Applications

4-(2’,5’-Difluorobenzyloxy)phenylzinc bromide is used extensively in scientific research due to its versatility in organic synthesis. In chemistry, it is employed in the synthesis of complex organic molecules through cross-coupling reactions. In biology and medicine, it is used to create intermediates for drug development and other bioactive compounds. Industrially, it is valuable in the production of fine chemicals and materials .

Mechanism of Action

The mechanism by which 4-(2’,5’-Difluorobenzyloxy)phenylzinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can then participate in nucleophilic substitution or addition reactions, forming new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and the substrates used .

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: 4-(2’,5’-Difluorobenzyloxy)phenylzinc bromide is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in cross-coupling reactions. This makes it particularly valuable in the synthesis of complex molecules where precise control over the reaction outcome is required .

Properties

Molecular Formula

C13H9BrF2OZn

Molecular Weight

364.5 g/mol

IUPAC Name

bromozinc(1+);1,4-difluoro-2-(phenoxymethyl)benzene

InChI

InChI=1S/C13H9F2O.BrH.Zn/c14-11-6-7-13(15)10(8-11)9-16-12-4-2-1-3-5-12;;/h2-8H,9H2;1H;/q-1;;+2/p-1

InChI Key

PURKIGKHUKRBHX-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=[C-]1)OCC2=C(C=CC(=C2)F)F.[Zn+]Br

Origin of Product

United States

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